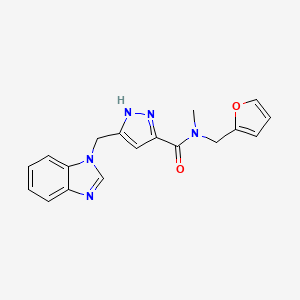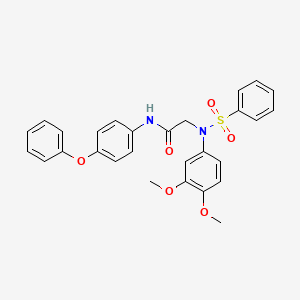
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). This compound has been extensively studied for its potential application in treating various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). In
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide involves the inhibition of the serotonin transporter. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other cognitive functions. The serotonin transporter is responsible for the reuptake of serotonin into the presynaptic neuron, which terminates its action. By inhibiting the serotonin transporter, this compound increases the level of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety and OCD symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its effect on the serotonin system. Studies have shown that this compound increases the level of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety and OCD symptoms. Additionally, this compound has been shown to have a low affinity for other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its selectivity and safety profile.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide in lab experiments include its potency and selectivity for the serotonin transporter, which allows for a more precise modulation of the serotonin system. Additionally, this compound has a low affinity for other neurotransmitter systems, which may reduce the risk of off-target effects. However, the limitations of using this compound in lab experiments include its potential for toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide. One direction is to explore its potential application in treating other psychiatric disorders, such as post-traumatic stress disorder (PTSD) and borderline personality disorder (BPD). Another direction is to investigate the long-term effects of this compound on the serotonin system and its potential for inducing neuroplasticity. Additionally, there is a need for the development of more selective and potent inhibitors of the serotonin transporter, which may lead to improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide involves the reaction of 4-chloro-3-methylphenol with 2-chloro-N-(4-methyl-1-piperazinyl)acetamide in the presence of a base catalyst. The resulting intermediate is then reacted with 2-chloro-N-methylpropanamide to obtain the final product. This synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methyl-1-piperazinyl)propanamide has been extensively studied for its potential application in treating various psychiatric disorders. Studies have shown that this compound is a potent and selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the serotonin transporter, this compound increases the level of serotonin in the synaptic cleft, leading to an improvement in mood and a reduction in anxiety and OCD symptoms.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(4-methylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2/c1-12-11-13(5-6-14(12)17)22-16(2,3)15(21)18-20-9-7-19(4)8-10-20/h5-6,11H,7-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQILCNODGKDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NN2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095246.png)

![[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]methanol](/img/structure/B6095261.png)

![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene] diacetate](/img/structure/B6095270.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095275.png)
![7-(3-hydroxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6095279.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-ethylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6095298.png)
![[1-(2-phenylpropyl)-2-piperidinyl]methanol](/img/structure/B6095301.png)
![(6,8-dichlorodibenzo[b,f]oxepin-3-yl)amine](/img/structure/B6095304.png)

![N-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethylethanamine](/img/structure/B6095322.png)
